N-[(4-chlorophenyl)methyl]-2-({6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide
CAS No.: 954589-75-4
Cat. No.: VC7048957
Molecular Formula: C24H21ClN4O2S2
Molecular Weight: 497.03
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 954589-75-4 |
|---|---|
| Molecular Formula | C24H21ClN4O2S2 |
| Molecular Weight | 497.03 |
| IUPAC Name | N-[(4-chlorophenyl)methyl]-2-[6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C24H21ClN4O2S2/c1-15-23(33-24(27-15)18-5-3-4-6-20(18)31-2)19-11-12-22(29-28-19)32-14-21(30)26-13-16-7-9-17(25)10-8-16/h3-12H,13-14H2,1-2H3,(H,26,30) |
| Standard InChI Key | CQNQNRYVLJZCHW-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=N1)C2=CC=CC=C2OC)C3=NN=C(C=C3)SCC(=O)NCC4=CC=C(C=C4)Cl |
Introduction
Structural Overview
The compound consists of several functional groups and structural motifs:
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Phenyl Ring: A 4-chlorophenyl group attached to a methyl group forms the N-substituent.
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Thiazole Ring: A heterocyclic thiazole ring substituted with a methoxyphenyl and a methyl group.
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Pyridazine Core: A six-membered nitrogen-containing heterocyclic pyridazine ring is connected to the thiazole moiety.
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Acetamide Group: The central acetamide functionality links the pyridazine ring via a sulfanyl (-S-) bridge.
These features suggest a complex molecular architecture, which could contribute to diverse biological activities.
Synthesis
Although specific synthetic details for this compound are unavailable in the provided data, similar compounds are typically synthesized through multi-step reactions involving:
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Formation of the Thiazole Ring: Using precursors such as 2-bromoacetophenone derivatives and thiourea.
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Pyridazine Derivative Synthesis: Reaction of hydrazine derivatives with diketones or similar substrates.
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Coupling Reactions: Linking the thiazole-pyridazine scaffold to the acetamide group via nucleophilic substitution or condensation reactions.
Spectroscopic techniques like NMR, IR, and mass spectrometry are essential for confirming the structure at each step.
Potential Applications
The structural features of this compound suggest potential applications in medicinal chemistry:
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Antimicrobial Activity: Many pyridazine and thiazole derivatives exhibit antibacterial and antifungal properties due to their ability to disrupt microbial enzyme systems.
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Anticancer Potential: The presence of heterocyclic rings and halogenated phenyl groups may interact with cancer cell receptors, inhibiting proliferation.
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Anti-inflammatory Properties: Similar compounds have been studied as inhibitors of enzymes like 5-lipoxygenase (5-LOX), which is implicated in inflammation pathways.
Further in vitro and in silico studies (e.g., molecular docking) would be necessary to confirm these activities.
Table 1: Comparison with Similar Compounds
The compound under discussion shares structural similarities with these molecules, particularly the thiazole and pyridazine moieties, which are known for their pharmacological relevance.
Analytical Characterization
For compounds like this, analytical techniques are crucial:
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NMR Spectroscopy:
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NMR: Identifies hydrogen environments (e.g., aromatic protons).
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NMR: Confirms carbon skeleton.
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Mass Spectrometry (MS):
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Determines molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR):
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Detects functional groups (e.g., amide C=O stretch).
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X-ray Crystallography:
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Confirms three-dimensional structure.
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